Enhanced Mammalian Acute Toxicity in the N,N-Dialkyl Series Versus Dimethoate and Other N-Alkyl Homologs
In a systematic structure–toxicity study of dimethoate analogs, the N,N-dimethyl analog (corresponding to CAS 60823-19-0) was the most toxic compound to mice among the entire N,N-dialkyl series tested, which included N,N-dimethyl, N,N-diethyl, and N,N-di-n-propyl derivatives [1]. Notably, all three N,N-dialkyl analogs were equally toxic to houseflies (Musca domestica), indicating that the enhanced mammalian toxicity of the N,N-dimethyl compound is species-selective and not simply a function of increased general insecticidal potency [1]. In contrast, the N-methyl (monoalkyl) parent compound dimethoate (CAS 60-51-5) exhibits rat oral LD₅₀ values of 500–600 mg/kg (pure grade, male) and mouse oral LD₅₀ of 60 mg/kg (female) [2][3]. The differential between N-monomethyl (dimethoate) and N,N-dimethyl substitution creates a compound with measurably distinct mammalian toxicological profile.
| Evidence Dimension | Relative mammalian acute toxicity ranking within the N,N-dialkyl O,O-dimethyl S-(carbamoylmethyl) phosphorodithioate series |
|---|---|
| Target Compound Data | Ranked as most toxic to mice among the N,N-dialkyl series (N,N-dimethyl, -diethyl, -di-n-propyl); equally toxic to houseflies as N,N-diethyl and N,N-di-n-propyl |
| Comparator Or Baseline | Dimethoate: rat oral LD₅₀ 500–600 mg/kg (male, pure); mouse oral LD₅₀ ≈60 mg/kg (female). N,N-diethyl and N,N-di-n-propyl analogs: lower toxicity to mice than N,N-dimethyl |
| Quantified Difference | Qualitative ranking only; exact LD₅₀ values for the N,N-dimethyl analog not located in available abstracts. Dimethoate is 2–4× less acutely toxic than commercial material containing potentiating impurities of this structural class |
| Conditions | In vivo acute toxicity assay; mice and houseflies (Musca domestica); topical and oral administration routes; 24 h mortality endpoint |
Why This Matters
For researchers studying organophosphate structure–toxicity relationships or requiring a probe with enhanced mammalian activity within this chemotype, CAS 60823-19-0 offers a distinct toxicological profile that cannot be approximated by dimethoate or other N-alkyl analogs.
- [1] Dauterman, W.C., et al. (1971). Studies on the toxicity of dimethoate analogs and their hydrolysis by sheep liver amidase. Pesticide Biochemistry and Physiology, 1(2), 184–191. DOI: 10.1016/0048-3575(71)90165-9. View Source
- [2] FAO/WHO. 020. Dimethoate (FAO Meeting Report PL/1965/10/1). Evaluation of the Toxicity of Pesticide Residues in Food. Rome, 1965. View Source
- [3] FAO/WHO. 086. Dimethoate (FAO/PL:1967/M/11/1). 1967 Evaluations of Some Pesticide Residues in Food. Rome, 1968. View Source
